
2-Chloro-5-(trifluoromethoxy)benzimidazole
Overview
Description
2-Chloro-5-(trifluoromethoxy)benzimidazole: is a chemical compound with the molecular formula C8H4ClF3N2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethoxy)benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with suitable reagents. One common method includes the reaction of 2-chloro-5-(trifluoromethoxy)aniline with formic acid or other formylating agents under acidic conditions to form the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalytic systems and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(trifluoromethoxy)benzimidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The benzimidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Electrophilic substitution: Reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed:
- Substituted benzimidazoles with various functional groups depending on the reagents used.
- Oxidized or reduced forms of the benzimidazole ring .
Scientific Research Applications
Chemistry: 2-Chloro-5-(trifluoromethoxy)benzimidazole is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antiviral, and anticancer agent. The presence of the trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and specialty chemicals. Its unique chemical properties make it valuable in the development of high-performance materials .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethoxy)benzimidazole in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets, while the benzimidazole ring provides a scaffold for binding to active sites .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzimidazole
- 2-Chloro-5-(methoxy)benzimidazole
- 2-Chloro-5-(fluoro)benzimidazole
Comparison: 2-Chloro-5-(trifluoromethoxy)benzimidazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced metabolic stability and bioavailability, making it a valuable candidate in drug development and other applications .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O/c9-7-13-5-2-1-4(3-6(5)14-7)15-8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCNHAOGTIIZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


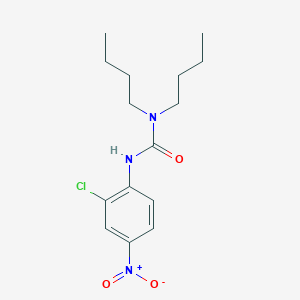
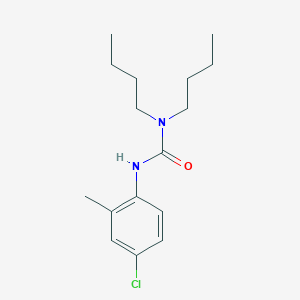
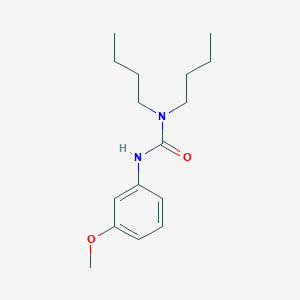





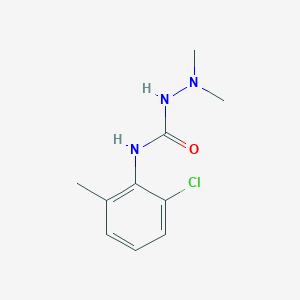
![1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one](/img/structure/B3338298.png)
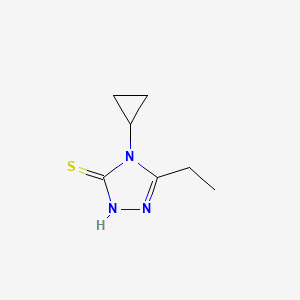
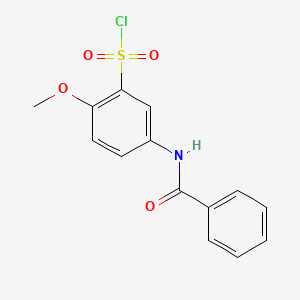
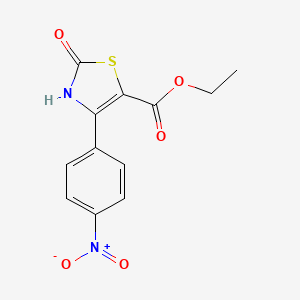
![Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3338336.png)
